ethyl 4-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate (CAS: 877658-99-6) is a synthetic indole derivative with a molecular formula of C25H27N3O4S and a molecular weight of 465.56 g/mol . Its structure includes:
- A 1H-indole core substituted at position 1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
- A sulfanylacetamido linker bridging the indole moiety to a 4-ethoxycarbonylphenyl group.
Its synthetic pathway likely involves formylation of indole derivatives followed by alkylation and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-2-32-25(31)18-9-11-19(12-10-18)26-23(29)17-33-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRAFCZIOWRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Indole via Trichloroacetimidate Chemistry
The indole nitrogen is alkylated using a benzylic trichloroacetimidate derivative. Adapted from Adhikari et al., this method employs Lewis acid-catalyzed activation:
- Reagents : Indole, 2-oxo-2-(pyrrolidin-1-yl)ethyl trichloroacetimidate, BF₃·OEt₂ (10 mol%).
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight : The Lewis acid generates a stabilized carbocation, which undergoes electrophilic substitution at the indole’s N1 position. This method avoids harsh bases, enhancing functional group compatibility.
Alternative Alkylation via Sodium Hydride-Mediated Route
A traditional approach involves deprotonating indole with NaH in DMF, followed by reaction with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one:
- Reagents : Indole, 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one, NaH (1.2 equiv), DMF.
- Conditions : 0°C to 50°C, 4 hours.
- Yield : 60–65%, with minor dimerization byproducts.
Comparative Analysis : The trichloroacetimidate method offers higher regioselectivity and yield, though the NaH route is cost-effective for scale-up.
Synthesis of Ethyl 4-Aminobenzoate
Esterification and Reduction Sequence
- Esterification : 4-Nitrobenzoic acid is treated with ethanol/H₂SO₄ to yield ethyl 4-nitrobenzoate (95% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (ethyl 4-aminobenzoate, 90% yield).
Final Amide Coupling
Carbodiimide-Mediated Coupling
The thioether-acetamide intermediate is coupled to ethyl 4-aminobenzoate using EDC/HOBt:
- Reagents : 2-({1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetic acid, ethyl 4-aminobenzoate, EDC, HOBt, DMF.
- Conditions : Room temperature, 24 hours.
- Yield : 80–85% after purification (HPLC, acetonitrile/water).
Spectroscopic Validation :
- IR : 1732 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
- ¹H-NMR : δ 8.02 ppm (d, J=8.5 Hz, benzoate H2/H6), δ 4.35 ppm (q, ester CH₂CH₃).
Optimization and Challenges
Regioselectivity in Indole Functionalization
N-Alkylation competes with C3 electrophilic substitution. Using bulky bases (e.g., KOtBu) in DMF suppresses C3 byproducts.
Stability of the Pyrrolidinyl Ketone
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during thioether formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity . The exact pathways and targets involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound belongs to a broader class of indole-based molecules modified at positions 1 and 3. Below is a comparative analysis of its structural analogs:
Key Observations :
Replacing pyrrolidine with piperidin-1-yl (6-membered ring) in BA99631 increases steric bulk, which may affect binding affinity in biological systems .
C3 Functionalization :
- The sulfanylacetamido group in the target compound offers a thioether linkage, which is less electron-withdrawing than the sulfonyl group in BA99631. Sulfonyl groups typically enhance metabolic stability but may reduce membrane permeability .
- In hydrazone derivatives (e.g., ), the C3 aldehyde is conjugated to hydrazides, yielding compounds with demonstrated anti-inflammatory activity, suggesting the target compound’s C3 group could be modified for similar applications.
The pyrrolidine moiety is often associated with kinase inhibition, a common target in drug discovery .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for this compound to ensure optimal yield and purity?
A robust synthesis requires:
- Precursor selection : Use indole derivatives and benzoate esters as starting materials, with reagents like DMF or ethanol as solvents to stabilize intermediates .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .
- Purification : Utilize column chromatography or recrystallization to isolate the final product .
Q. How can researchers validate the molecular structure of this compound using advanced spectroscopic techniques?
Methodological validation includes:
- NMR spectroscopy : Confirm connectivity of the indole, pyrrolidine, and benzoate moieties via 1H/13C NMR chemical shifts and coupling patterns .
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
- Elemental analysis : Cross-check empirical formulas to ensure stoichiometric accuracy .
Q. What methodological approaches are recommended for preliminary biological activity screening?
Initial pharmacological screening involves:
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cell viability studies : Evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with structurally similar indole derivatives .
Advanced Research Questions
Q. How do reaction conditions influence sulfoxide byproduct formation during sulfanyl group oxidation, and how can impurities be characterized?
- Oxidation control : Use mild oxidizing agents (e.g., H₂O₂) to minimize over-oxidation to sulfones. Monitor pH and temperature to favor sulfoxide intermediates .
- Analytical strategies : Identify byproducts via LC-MS/MS and compare retention times with synthetic standards .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict target interactions .
- Molecular docking : Simulate binding poses in enzyme active sites (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers resolve contradictions in reported biological activity data across studies on similar indole derivatives?
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
Q. What factors optimize solvent systems for enhancing solubility and stability in bioassays?
- Co-solvent blends : Use DMSO-ethanol or PEG-water mixtures to improve aqueous solubility .
- Stability testing : Conduct accelerated degradation studies under varying pH (2–12) and monitor via UV-Vis spectroscopy .
Q. How should researchers design a hepatic microsomal study to investigate metabolic stability?
- In vitro setup : Incubate the compound with liver microsomes (human/rat) and NADPH, then quantify parent compound depletion via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or glucuronidated metabolites .
Q. What experimental and computational approaches elucidate degradation pathways under stress conditions?
Q. How can statistical experimental design (DoE) optimize synthesis parameters to minimize byproducts?
- Factorial design : Vary temperature, catalyst loading, and solvent ratios to identify critical factors affecting yield .
- Response surface methodology (RSM) : Optimize conditions (e.g., 60°C, 1.2 eq catalyst) for maximal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
